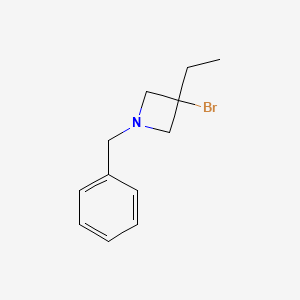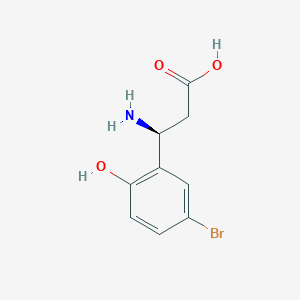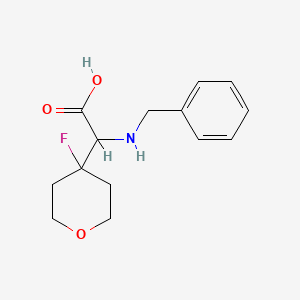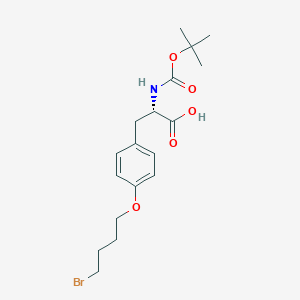![molecular formula C5H6N2S B13026368 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole typically involves cyclization reactions. One common method is the cyclization of diols in the presence of a suitable catalyst . Another approach involves the reaction of hydrazinocarbothioamides with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrrole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to these factors, preventing their activity and thereby reducing the formation of blood clots.
Vergleich Mit ähnlichen Verbindungen
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
Comparison: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is unique due to its specific ring fusion and the presence of both pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole also features a fused ring system, the position of the thiazole ring differs, leading to variations in reactivity and biological activity .
Eigenschaften
Molekularformel |
C5H6N2S |
|---|---|
Molekulargewicht |
126.18 g/mol |
IUPAC-Name |
5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2 |
InChI-Schlüssel |
VSEJAWWZXVSFMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)



![(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13026352.png)



